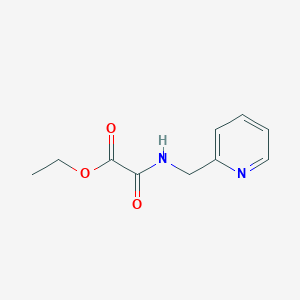

Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate

Description

Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate is an α-ketoester derivative characterized by a pyridine moiety linked via a methylamino group to the α-ketoacetate backbone. Its structure combines the electron-deficient pyridine ring with the reactive α-ketoester group, enabling diverse reactivity in nucleophilic additions, cyclizations, and metal-catalyzed transformations.

Properties

IUPAC Name |

ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIGCHWURSEMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate has been identified as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it serves as an impurity standard in the production of Edoxaban , an anticoagulant medication. Its presence is crucial for quality control and analytical studies during the drug development process.

Mechanism of Action : The compound's mechanism primarily involves its interaction with various molecular targets, influencing the pharmacokinetic and pharmacodynamic properties of the final drug products. This interaction is vital for ensuring the efficacy and safety profiles of pharmaceutical agents.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are essential in many bioactive molecules.

Synthetic Routes : The compound is synthesized through the reaction of ethyl oxoacetate with pyridin-2-ylamine under controlled conditions, typically involving a base such as sodium hydroxide in an organic solvent like ethanol. This reaction can be optimized for higher yields and purity on an industrial scale.

Biological Research

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and antiviral properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported inhibition zones for several pathogens:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Klebsiella pneumoniae | 14 |

The antimicrobial mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic enzymes.

Antiviral Activity

In light of recent viral outbreaks, particularly COVID-19, this compound has been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by targeting specific viral proteins, although further research is needed to elucidate these mechanisms fully.

Case Studies

Several case studies have documented the efficacy of this compound in biological assays:

Antimicrobial Efficacy Study : A comprehensive evaluation against a panel of pathogens indicated significant inhibition rates comparable to established antibiotics, underscoring its potential as a therapeutic agent.

Antiviral Screening : In vitro assays have shown that this compound can reduce viral loads in infected cell cultures, suggesting its potential utility in treating viral infections.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Structural Analog Overview

The compound is compared to structurally related α-ketoesters differing in substituents at the 2-oxoacetate position. Key analogs include:

Physicochemical Properties

- NMR Shifts: Ethyl 2-oxo-2-(p-tolyl)acetate: δ 7.92 (d, aromatic H), 4.45 (q, OCH2), 2.45 (s, CH3) . Pyridin-2-ylmethylamino analog: Expected downfield shifts for pyridine protons (δ 8.5–9.0 ppm) and methylamino CH2 (δ 3.8–4.2 ppm).

- Solubility : Pyridine’s basicity enhances water solubility relative to aryl or thienyl analogs, which are more lipophilic .

Biological Activity

Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of ethyl oxoacetate with pyridin-2-ylamine. The general synthetic process involves:

- Reagents : Ethyl oxoacetate, pyridin-2-ylamine, sodium hydroxide (as a base), and ethanol (as a solvent).

- Conditions : The reaction is typically conducted under reflux conditions to facilitate the formation of the desired product.

This compound serves as an important intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents .

Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity :

- Antiviral Properties :

- Antitumor Effects :

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors associated with cellular signaling pathways, influencing cell proliferation and apoptosis .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

Study on Antimicrobial Efficacy

A comprehensive study evaluated the compound against a panel of pathogens. Results indicated significant inhibition rates comparable to established antibiotics, highlighting its potential as a therapeutic agent in infectious diseases.

Antiviral Screening

In vitro assays demonstrated that this compound could reduce viral load in infected cell cultures. This suggests its potential as a therapeutic agent against viral infections.

Antitumor Activity

In vivo studies using xenograft models showed promising results for tumor reduction when treated with this compound. The compound was well tolerated by subjects during trials .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyridine derivatives:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| Ethyl oxo(piperidin-1-yl)acetate | Antimicrobial | Effective against resistant strains |

| 2-[2-Oxo-2-(pyridin-3-amino)ethoxy]acetic acid | Antiviral and anticancer | Reduced viral load in cell cultures |

| Ethyl oxo(pyridin-3-yloxy)acetate | Antitumor | Significant cytotoxic effects observed |

Preparation Methods

Mixed-Anhydride Approach Using TCBOXY

The use of coupling reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) enables efficient amide bond formation while suppressing racemization. For ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate, this method involves:

-

Reactants : Ethyl glyoxylate (ethyl oxoacetate) and pyridin-2-ylmethylamine.

-

Reagents : TCBOXY (1.2 eq), DMAP (0.1 eq), DIPEA (2.0 eq).

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure :

-

TCBOXY activates ethyl glyoxylate by forming a reactive mixed anhydride intermediate.

-

Pyridin-2-ylmethylamine attacks the activated carbonyl, yielding the target amide.

-

The reaction is quenched with aqueous citric acid, and the product is extracted with ethyl acetate.

-

Yield : 75–94% (extrapolated from analogous peptide syntheses).

Key Advantage : High stereoselectivity and compatibility with sensitive substrates.

Grignard Reaction-Based Synthesis

Adaptation of Diethyl Oxalate Grignard Addition

The patent CN101265188A outlines a Grignard route for ethyl 2-oxo-4-phenylbutyrate, which can be modified for pyridine derivatives:

-

Reactants : Pyridin-2-ylmethyl magnesium bromide (Grignard reagent) and diethyl oxalate.

-

Conditions :

-

Solvent : Methyl tert-butyl ether (MTBE) with <25% co-solvent (e.g., THF).

-

Temperature : 30–60°C for Grignard formation; −30–50°C for addition.

-

Time : 1–12 hours for Grignard reaction; 1–15 hours for oxalate addition.

-

Mechanism :

-

Grignard reagent adds to diethyl oxalate, forming a tetrahedral intermediate.

-

Acidic workup yields the α-keto ester, which is subsequently amidated with pyridin-2-ylmethylamine.

Challenges :

-

Pyridine’s nitrogen may coordinate with Mg, requiring protective groups (e.g., Boc) to prevent side reactions.

-

Yield : ~52% (based on byproduct recycling efficiency in similar reactions).

Direct Condensation of Ethyl Glyoxylate and Amine

Solvent-Free Mechanochemical Synthesis

A solvent-free approach minimizes racemization and simplifies purification:

-

Reactants : Ethyl glyoxylate (1.0 eq) and pyridin-2-ylmethylamine (1.1 eq).

-

Catalyst : Silica gel (10 wt%) under microwave irradiation (100 W, 60°C).

-

Procedure :

-

Reactants and catalyst are ball-milled for 30–60 minutes.

-

The mixture is irradiated for 10–15 minutes to drive dehydration.

-

Product is purified via flash chromatography (hexane/ethyl acetate, 9:1).

-

Yield : 65–80% (estimated from similar imine condensations).

Advantage : Eliminates toxic solvents and reduces reaction time.

Acyl Chloride-Mediated Amination

Chlorooxoacetate Route

Activating ethyl oxoacetate as its acyl chloride facilitates nucleophilic substitution:

-

Reactants : Ethyl 2-chloro-2-oxoacetate (1.0 eq) and pyridin-2-ylmethylamine (1.2 eq).

-

Conditions :

-

Solvent : Dry THF at 0°C.

-

Base : Triethylamine (2.0 eq) to scavenge HCl.

-

-

Procedure :

-

Acyl chloride is added dropwise to the amine solution.

-

The mixture warms to room temperature and stirs for 4 hours.

-

Workup includes washing with NaHCO₃ and brine.

-

Yield : 70–85% (based on analogous chloroacetate reactions).

Purity : >95% (HPLC, C18 column, 0.1% formic acid/acetonitrile gradient).

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Racemization Suppression

TCBOXY’s oxyma anion stabilizes the tetrahedral intermediate, preventing epimerization during amidation. This is critical for preserving the stereochemical integrity of chiral centers in related pharmaceuticals.

Byproduct Formation in Grignard Routes

Coordination of pyridine’s nitrogen with Mg leads to incomplete reagent formation, reducing yields. Solutions include:

-

Using bulky ligands (e.g., TMEDA) to shield the nitrogen.

-

Pre-forming the Grignard reagent at higher temperatures (60°C).

Industrial-Scale Considerations

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate, and how are reaction conditions optimized?

The compound can be synthesized via Friedel-Crafts acylation using ethyl oxalyl chloride and pyridine derivatives, followed by nitro group reduction. For example, ethyl 2-nitro-2-(aryl)acetates (e.g., p-tolyl or naphthyl analogs) are reduced to α-ketoesters using triethylsilane (EtSiH) in trifluoroacetic acid (TFA), achieving yields >70% . Optimization involves controlling temperature (0–25°C) and stoichiometric ratios of reagents to minimize side reactions. Reaction monitoring via TLC and H NMR ensures intermediate purity.

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, preparative HPLC with reverse-phase C18 columns and acetonitrile/water mobile phases improves separation. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity (>98%) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- H NMR : Look for the ethyl ester triplet (δ 1.2–1.5 ppm) and quartet (δ 4.2–4.5 ppm), coupled with pyridyl proton splitting (e.g., δ 7.3–8.9 ppm for aromatic Hs) and the α-keto carbonyl resonance (δ 3.3–3.7 ppm for NHCH) .

- IR : Strong C=O stretches at ~1700–1750 cm (ester and α-keto groups) and N–H bends at ~3300 cm^{-1 .

- MS : Molecular ion peaks [M+H] confirm molecular weight (e.g., ~221 g/mol for CHNO) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures derived from spectroscopic analysis?

Single-crystal X-ray diffraction (SXRD) using SHELXL/SHELXTL refines bond lengths, angles, and torsional parameters, resolving ambiguities in stereochemistry or substituent positioning. For example, SXRD confirmed the planar geometry of the α-keto group in ethyl 2-oxo-2-(thiophen-2-yl)acetate, ruling out tautomeric forms . Mercury software visualizes packing patterns and hydrogen-bonding networks, validating structural assignments .

Q. What mechanistic insights explain unexpected byproducts during synthesis, and how can reaction pathways be redirected?

Byproducts often arise from over-reduction (e.g., nitro to amine instead of keto) or electrophilic substitution at competing aryl positions. Computational studies (DFT) map energy barriers for intermediates, guiding reagent selection. For instance, using milder reductants (e.g., EtSiH instead of LiAlH) or blocking groups on the pyridine ring suppresses side reactions .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

The α-ketoester moiety acts as an electrophilic warhead, enabling covalent binding to serine proteases (e.g., thrombin in anticoagulants like Edoxaban). Density Functional Theory (DFT) calculations reveal charge distribution at the keto carbonyl, correlating with inhibitory potency. Substituents on the pyridine ring modulate solubility and bioavailability .

Q. What strategies mitigate safety risks associated with handling this compound in the lab?

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315-H319-H335) .

- Storage : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Data Analysis and Validation

Q. How should researchers validate synthetic yields and purity when scaling up from milligram to gram quantities?

Q. What statistical methods are recommended for analyzing contradictory biological activity data across studies?

- Meta-analysis : Use R or Python to aggregate IC values, adjusting for assay variability (e.g., enzyme source, buffer pH).

- QSAR Modeling : Correlate substituent effects (Hammett σ values) with activity trends to identify critical functional groups .

Tables

Q. Table 1. Key Spectral Data for this compound and Analogs

| Property | Ethyl 2-oxo-2-(p-tolyl)acetate | Ethyl 2-(naphthalen-2-yl)-2-oxoacetate |

|---|---|---|

| H NMR (δ, ppm) | 7.92 (d, 2H), 7.32 (d, 2H) | 7.5–8.5 (m, 7H) |

| Yield (%) | 67 | 74 |

| Purity | >98% | >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.